molecular formula C15H11NO2 B184258 Methyl 3-(2-cyanophenyl)benzoate CAS No. 168618-65-3

Methyl 3-(2-cyanophenyl)benzoate

Cat. No.: B184258
CAS No.: 168618-65-3
M. Wt: 237.25 g/mol
InChI Key: YDXNZJLIYUWQBJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyanophenyl)benzoate is a high-value chemical intermediate designed for professional research and development applications, particularly in the pharmaceutical and material science sectors. Its molecular structure, featuring both benzoate and ortho-cyanophenyl functional groups, makes it a versatile building block for synthesizing more complex organic molecules . Researchers value this compound for its potential in creating novel active pharmaceutical ingredients (APIs) and advanced materials. The reactive ester and nitrile groups can be further modified through various chemical transformations, such as hydrolysis, reduction, or cyclization, to access a wide array of target compounds . As a key intermediate, it is instrumental in the discovery and development of new therapeutic agents and specialty chemicals. The compound is strictly for professional use in controlled laboratory environments. For Research Use Only (RUO). Not for diagnostic or therapeutic use, and not for human consumption. For additional details, including the complete certificate of analysis, please contact our technical support team.

Properties

IUPAC Name

methyl 3-(2-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXNZJLIYUWQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362634
Record name Methyl 3-(2-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-65-3
Record name Methyl 2′-cyano[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-cyanophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The most straightforward method involves esterifying 3-(2-cyanophenyl)benzoic acid with methanol under acid-catalyzed conditions. The reaction follows classical Fischer esterification principles:

3-(2-Cyanophenyl)benzoic acid+CH3OHH+Methyl 3-(2-cyanophenyl)benzoate+H2O\text{3-(2-Cyanophenyl)benzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 3-(2-cyanophenyl)benzoate} + \text{H}2\text{O}

Typical Protocol :

  • Reactants : 3-(2-Cyanophenyl)benzoic acid (1.0 mol), methanol (5.0 mol), sulfuric acid (0.1 mol).

  • Conditions : Reflux at 65–70°C for 6–8 hours under anhydrous conditions.

  • Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via vacuum distillation.

Optimization and Yield Enhancement

Key parameters influencing yield and purity include:

  • Catalyst Selection : Sulfuric acid outperforms HCl or p-toluenesulfonic acid, achieving 85–90% conversion.

  • Solvent-Free Systems : Eliminating solvents reduces side reactions, enhancing purity to >95%.

  • Temperature Control : Prolonged reflux (>10 hours) risks decarboxylation, necessitating precise thermal monitoring.

Cross-Coupling Synthesis via Suzuki-Miyaura Reaction

Biphenyl Framework Construction

The Suzuki-Miyaura cross-coupling assembles the biphenyl core using methyl 3-bromobenzoate and 2-cyanophenylboronic acid:

Methyl 3-bromobenzoate+2-Cyanophenylboronic acidPd catalystMethyl 3-(2-cyanophenyl)benzoate\text{Methyl 3-bromobenzoate} + \text{2-Cyanophenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{this compound}

Representative Protocol :

  • Catalyst System : Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (3.0 equiv).

  • Solvent : Dimethoxyethane (DME)/water (4:1) at 80°C for 12 hours.

  • Yield : 75–80% after column chromatography.

Ligand and Solvent Effects

  • Ligand-Free Systems : Nano-palladium catalysts reduce costs but require higher temperatures (100°C).

  • Green Solvents : Ethanol/water mixtures achieve comparable yields (78%) with reduced environmental impact.

Phase-Transfer Catalyzed Nucleophilic Substitution

Two-Step Alkylation-Cyclization

Adapted from patented methodologies, this approach utilizes 3-chloromethylbenzoate intermediates:

Step 1 : Nucleophilic substitution with hexamethylenetetramine (HMTA):

3-Chloromethylbenzoate+HMTA3-Aldehydobenzoate intermediate\text{3-Chloromethylbenzoate} + \text{HMTA} \rightarrow \text{3-Aldehydobenzoate intermediate}

Step 2 : Oxime formation and dehydration:

3-Aldehydobenzoate+NH2OH3-Cyanobenzoate\text{3-Aldehydobenzoate} + \text{NH}_2\text{OH} \rightarrow \text{3-Cyanobenzoate}

Industrial-Scale Data :

  • Phase-Transfer Catalyst : Cetyltrimethylammonium bromide (CTAB) boosts reaction efficiency.

  • Yield : 82% over two steps, with 98% purity via recrystallization.

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Direct Esterification85–90%>95%LowHigh
Suzuki Coupling75–80%98%ModerateModerate
Phase-Transfer Catalysis80–82%98%HighIndustrial

Key Findings :

  • Direct Esterification excels in cost-effectiveness but requires high-purity starting acid.

  • Suzuki Coupling offers modularity for structural variants but involves expensive palladium catalysts.

  • Phase-Transfer Methods are optimal for bulk production, albeit with complex workup procedures.

Industrial Production and Purification

Continuous-Flow Reactors

Modern facilities adopt tubular reactors for esterification, achieving 90% yield with residence times under 1 hour.

Crystallization Techniques

  • Antisolvent Crystallization : Adding heptane to dichloromethane solutions yields 99% pure crystals.

  • Temperature-Gradient Recrystallization : Enhances polymorph control for pharmaceutical-grade material.

Emerging Innovations and Green Chemistry

Enzymatic Esterification

Lipase-based catalysts (e.g., Candida antarctica) enable ester synthesis at 40°C, reducing energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation cuts reaction times by 50% in Suzuki couplings, maintaining 80% yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-cyanophenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 3-(2-cyanophenyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Methyl 4-(2-cyanophenyl)benzoate
  • Structure: The para isomer of the target compound, with the 2-cyanophenyl group attached to the benzoate ring at the para position.
  • Molecular Formula: C₁₅H₁₁NO₂; Molecular Weight: 237.25 g/mol .
  • Spatial arrangement differences may affect crystallinity and intermolecular interactions, as seen in crystallographic studies of related esters .
Methyl 3-methoxybenzoate and Methyl 3,5-dimethoxybenzoate
  • Substituents: Methoxy groups (electron-donating) instead of the cyanophenyl group.
  • Impact: Methoxy derivatives generally exhibit increased solubility in polar solvents and altered metabolic stability compared to cyano-substituted analogs. For example, Methyl 3-methoxybenzoate (C₉H₁₀O₃) has a molecular weight of 166.18 g/mol, significantly lower than the cyanophenyl derivative .

Functional Group Variations

Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate
  • Structure : Features a bromoindole moiety linked via a methylene group to the benzoate core.
  • Synthesis : Prepared using K₂CO₃ in dry DMF, yielding intermediates for HIV-1 fusion inhibitor studies. Bromine enhances halogen bonding, which can improve target affinity in biological systems .
Ureido Derivatives (e.g., Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate)
  • Substituents : Ureido and chlorophenyl groups.
  • Activity : These compounds show moderate yields (31–44%) and are explored for antitumor activity. The urea moiety facilitates hydrogen bonding, critical for receptor interactions .

Biological Activity

Methyl 3-(2-cyanophenyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by a benzoate moiety linked to a cyanophenyl group. Its molecular formula is C15H13NO2C_{15}H_{13}NO_2 with a molecular weight of approximately 237.27 g/mol. The presence of the cyano group enhances its reactivity and potential biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to exhibit:

  • Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit key enzymes involved in cancer progression, suggesting potential anti-cancer properties.
  • Neuroprotective Effects : The cyano group is often associated with neuroprotective activities, making this compound a candidate for research into treatments for neurodegenerative diseases.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
Anti-cancerInhibition of tumor growth enzymes
NeuroprotectionPotential protective effects against neurodegeneration
AntimicrobialActivity against certain bacterial strains

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the compound's structure can significantly influence its biological activity. For instance, the introduction of electron-withdrawing groups like cyano has been shown to enhance potency against various targets:

  • Cyanophenyl Substitution : Enhances lipophilicity and facilitates penetration into biological membranes.
  • Benzoate Moiety : Contributes to the overall stability and solubility of the compound in organic solvents.

Table 2: SAR Insights

Compound VariantModificationsBiological Activity
This compoundBase compoundModerate anti-cancer
Methyl 3-(4-chlorophenyl)benzoateChlorine substitutionIncreased potency
Methyl 3-(3-fluorophenyl)benzoateFluorine substitutionEnhanced neuroprotection

Case Studies

  • Anti-Cancer Activity :
    A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value of 12 µM. This suggests that further development could lead to promising anti-cancer agents.
  • Neuroprotective Studies :
    In vitro assays demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was primarily through the modulation of reactive oxygen species (ROS) levels.

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